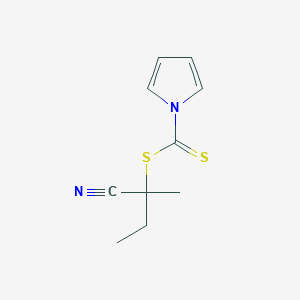
Triphenyl(p-carboxyphenyl)phosphonium Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl(p-carboxyphenyl)phosphonium Chloride is an organophosphorus compound with a unique molecular structure. It is a white to off-white solid with a molecular weight of 418.86 g/mol and a melting point above 140°C . This compound is known for its versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of Triphenyl(p-carboxyphenyl)phosphonium Chloride typically involves the reaction of triphenylphosphine with p-carboxyphenyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then purified through recrystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Triphenyl(p-carboxyphenyl)phosphonium Chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form triphenylphosphine oxide.
Reduction: It can be reduced to form triphenylphosphine.
Wissenschaftliche Forschungsanwendungen
Triphenyl(p-carboxyphenyl)phosphonium Chloride has numerous scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Triphenyl(p-carboxyphenyl)phosphonium Chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable phosphonium salts, which are key intermediates in many organic synthesis processes. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Triphenyl(p-carboxyphenyl)phosphonium Chloride can be compared with other similar compounds such as:
Triphenylphosphine: A common organophosphorus compound used as a ligand in transition metal complexes.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine, used as a reagent in organic synthesis.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide, used in various chemical reactions. The uniqueness of this compound lies in its carboxyphenyl group, which imparts distinct reactivity and applications compared to other triphenylphosphine derivatives.
Eigenschaften
Molekularformel |
C25H20ClO2P |
|---|---|
Molekulargewicht |
418.8 g/mol |
IUPAC-Name |
(4-carboxyphenyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H19O2P.ClH/c26-25(27)20-16-18-24(19-17-20)28(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-19H;1H |
InChI-Schlüssel |
DTOWHLAMWSWRIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B13858992.png)




![2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide](/img/structure/B13859017.png)



![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)

![[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13859057.png)


